molecular formula C18H23N3O3 B6639456 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B6639456
M. Wt: 329.4 g/mol
InChI Key: AEJNCUHKHZKGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as HPP-4382 and has shown promising results in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. HPP-4382 inhibits the activity of STAT3, a transcription factor that plays a crucial role in the survival of cancer cells. Additionally, this compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound inhibits the activity of various enzymes, including JAK2 and Src, which are involved in cancer cell growth and survival. Additionally, HPP-4382 has shown anti-angiogenic properties by inhibiting the activity of VEGFR2, a receptor that plays a crucial role in angiogenesis. Moreover, this compound has shown anti-inflammatory effects by inhibiting the activity of COX-2, an enzyme that produces inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in lab experiments is its potential application in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, HPP-4382 has shown anti-inflammatory and anti-angiogenic properties, making it useful in the treatment of inflammatory diseases and angiogenesis-related disorders.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry and the use of various reagents and solvents. Additionally, the cost of synthesizing this compound may be high, making it challenging to use in large-scale experiments.

Future Directions

There are several future directions for the research on 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. One of the directions is to investigate the potential application of this compound in combination therapy with other drugs. Studies have shown that combining HPP-4382 with other drugs, such as cisplatin or doxorubicin, can enhance its anticancer activity.
Another future direction is to investigate the potential application of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Studies have shown that HPP-4382 has anti-inflammatory properties, making it useful in the treatment of diseases that involve inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has potential application in cancer research, inflammation, and other diseases. The synthesis method of this compound is complex, and it requires expertise in organic chemistry. However, the advantages of using this compound in lab experiments outweigh its limitations. There are several future directions for the research on this compound, including investigating its potential application in combination therapy and other diseases.

Synthesis Methods

The synthesis of 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a multistep process that involves several chemical reactions. The starting material for the synthesis is 1-bromo-4-(1-hydroxycyclopentyl)piperidine, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and it requires expertise in organic chemistry.

Scientific Research Applications

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has shown potential application in various fields of scientific research. One of the significant applications of this compound is in cancer research. Studies have shown that HPP-4382 inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has shown anti-inflammatory and anti-angiogenic properties, making it useful in the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(18(24)9-3-4-10-18)20-11-7-13(8-12-20)21-15-6-2-1-5-14(15)19-17(21)23/h1-2,5-6,13,24H,3-4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJNCUHKHZKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.